molecular formula C14H19N3O2 B2620665 2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034520-40-4

2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No. B2620665
CAS RN: 2034520-40-4
M. Wt: 261.325
InChI Key: PQGZEKMFLJVVJV-UHFFFAOYSA-N
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Description

Pyrazine is a basic structure in many compounds with a wide range of biological activities . It’s an important first-line drug used in shortening TB therapy . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of pyrazine compounds involves various methods. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . Biocatalysis is also becoming a key subassembly in the medicinal chemist’s toolbox .


Molecular Structure Analysis

The molecular structure of pyrazine compounds can vary depending on the substituents. For example, single crystals were developed for certain compounds . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazine compounds can be complex. The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of pyrazine compounds can vary depending on the specific compound and its target. For instance, certain pyrazine derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety and Hazards

The safety and hazards of pyrazine compounds can vary depending on the specific compound. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are nontoxic to human cells .

Future Directions

The future directions in the research of pyrazine compounds involve the design and synthesis of more potent and selective compounds. Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .

properties

IUPAC Name

2-pyrazin-2-yl-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(19)11-9-17(12-8-15-6-7-16-12)10-14(11)4-2-1-3-5-14/h6-8,11H,1-5,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGZEKMFLJVVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

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